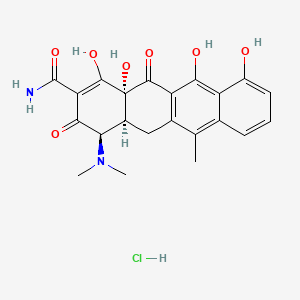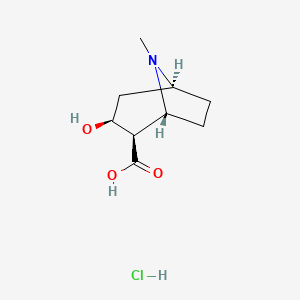
Naxagolide hydrochloride
Descripción general
Descripción
Naxagolide hydrochloride is a compound known for its role as a dopamine D2/D3-receptor agonist. It was initially studied for the treatment of Parkinson’s disease, but further clinical development was discontinued. Despite this, it has found use as a potential radiotracer for imaging dopamine receptors using positron emission tomography (PET) in human subjects .
Métodos De Preparación
The synthesis of naxagolide hydrochloride involves several steps:
Acylation: The acylation of 2-amino-7-methoxy-1-tetralone with chloroacetyl chloride in ethyl acetate-water using sodium bicarbonate yields the chloroacetamido derivative.
Reduction: This derivative is reduced with sodium borohydride in ethanol-chloroform to produce trans-2-(chloroacetamido)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
Cyclization: The cyclization of this compound using sodium hydride in dimethylformamide yields oxazinone.
Further Reduction: This oxazinone is then reduced with lithium aluminium hydride in refluxing tetrahydrofuran to produce trans-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphth[1,2-b]-1,4-oxazine.
Alkylation: The alkylation of this compound with propyl bromide using potassium carbonate in dimethylformamide gives the N-propyl derivative.
Demethylation: Finally, this derivative is demethylated using pyridine hydrochloride at 200°C to yield this compound.
Análisis De Reacciones Químicas
Naxagolide hydrochloride undergoes various types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminium hydride.
Substitution: Substitution reactions can occur, especially in the presence of halogenating agents.
Neutralization: As a hydrochloride salt, it can undergo neutralization reactions with bases to form the free base and water
Common reagents used in these reactions include chloroacetyl chloride, sodium borohydride, lithium aluminium hydride, and potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Naxagolide hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in the study of dopamine receptor agonists.
Biology: It serves as a tool for studying dopamine receptor functions and interactions.
Medicine: Although its clinical development for Parkinson’s disease was discontinued, it is used in research related to neurological disorders.
Industry: It is utilized in the development of radiotracers for imaging dopamine receptors using PET.
Mecanismo De Acción
Naxagolide hydrochloride exerts its effects by acting as an agonist at dopamine D2 and D3 receptors. It binds to these receptors, mimicking the action of dopamine, and activates them. This activation leads to various downstream effects, including modulation of neurotransmitter release and neuronal activity. The compound’s ability to selectively target these receptors makes it useful in research related to dopamine-related disorders .
Comparación Con Compuestos Similares
Naxagolide hydrochloride is unique due to its specific structure and receptor selectivity. Similar compounds include:
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications.
Rotigotine: A dopamine agonist used in transdermal patches for Parkinson’s disease treatment.
Compared to these compounds, this compound has a distinct chemical structure and receptor binding profile, which makes it particularly useful in imaging studies .
Propiedades
IUPAC Name |
(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEACMQMRLNNIL-CTHHTMFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60244221 | |
| Record name | Naxagolide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99705-65-4 | |
| Record name | Naxagolide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99705-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naxagolide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naxagolide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAXAGOLIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)





![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)
